molecular formula C13H22O2 B2522919 ethyl (2E,4E)-3-methyldeca-2,4-dienoate CAS No. 176702-57-1

ethyl (2E,4E)-3-methyldeca-2,4-dienoate

Cat. No.: B2522919
CAS No.: 176702-57-1
M. Wt: 210.317
InChI Key: YRQJIUOOFAIEPX-HULFFUFUSA-N
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Description

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a conjugated diene system, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-3-methyldeca-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid like sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flavoring Agent in Food Industry

One of the primary applications of ethyl (2E,4E)-3-methyldeca-2,4-dienoate is as a flavoring agent in the food industry. It is recognized for imparting fruity and floral notes to various food products.

Case Study: Flavor Enhancement

A study conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicated that this compound is used in flavor formulations to enhance the sensory profile of foods such as beverages and confectionery products. Its approval as a flavoring substance underlines its safety and effectiveness in food applications .

Plant Metabolite

This compound is also recognized as a plant metabolite. It plays a role in the natural chemical processes within plants and can influence plant interactions with their environment.

Research Insights

Research has shown that this compound may act as a kairomone—a chemical signal that attracts natural enemies of herbivores—thereby enhancing plant defense mechanisms against pests . This property positions it as a candidate for developing eco-friendly pest management solutions.

Agricultural Applications

The agricultural sector is exploring the use of this compound for its potential as a biopesticide or plant growth regulator.

Case Study: Pest Management

A study published in agricultural journals highlighted the effectiveness of this compound in repelling specific insect pests when applied to crops. The research demonstrated that its application could reduce reliance on synthetic pesticides while promoting sustainable agricultural practices .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying metabolic pathways involving unsaturated fatty acids.

Insights from Biochemistry

Investigations into its metabolic pathways have revealed insights into how similar compounds may affect human health and nutrition. The compound's structure allows researchers to explore its interactions with biological systems and its potential health benefits .

Summary Table of Applications

Application AreaDescriptionReferences
Flavoring AgentUsed to enhance flavors in food products
Plant MetaboliteFunctions as a kairomone; aids plant defense mechanisms
Agricultural UsePotential biopesticide; reduces pest populations
Biochemical ResearchModel for studying unsaturated fatty acid metabolism

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-3-methyldeca-2,4-dienoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases, leading to the formation of alcohols and carboxylic acids. These products can then participate in further metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Ethyl (2E,4E)-3-methyldeca-2,4-dienoate is an organic compound classified within the ester family, notable for its potential biological activities and applications in various fields, including chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a conjugated diene system that allows it to participate in a variety of chemical reactions. Its synthesis typically involves esterification processes such as Fischer esterification using ethanol and a carboxylic acid . The compound is recognized for its pleasant aroma, making it useful in the fragrance and flavoring industries .

The biological activity of this compound primarily arises from its interactions with biological macromolecules. In biological systems, esters like this compound can be hydrolyzed by esterases to yield alcohols and carboxylic acids. These hydrolysis products can further participate in metabolic pathways or serve as signaling molecules .

Key Reactions:

  • Hydrolysis : Catalyzed by esterases leading to the formation of active metabolites.
  • Oxidation : Can produce aldehydes or carboxylic acids under oxidative conditions.
  • Reduction : Converts the ester into alcohols using reducing agents like lithium aluminum hydride .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. This could be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes .
  • Cytotoxicity : Related compounds have shown cytotoxic effects in cancer cell lines. The electrophilic nature of the diene system may allow it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to cell death .

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that similar esters exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxic Effects :
    • In a study involving human lung cancer cells, related compounds were shown to inhibit cell proliferation effectively. The mechanism was linked to the electrophilic attack on reactive thiols in proteins, disrupting critical cellular functions .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial; CytotoxicHydrolysis; Electrophilic interactions
Ethyl (2E,4Z)-deca-2,4-dienoateModerate cytotoxicitySimilar electrophilic reactivity
Ethyl undecenoateAntimicrobial; Flavoring agentHydrolysis; Flavor profile development

Properties

IUPAC Name

ethyl (2E,4E)-3-methyldeca-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h9-11H,4-8H2,1-3H3/b10-9+,12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQJIUOOFAIEPX-HULFFUFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=C/C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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